Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-
Description
Initial Identification and Characterization of Substance P
Substance P was first isolated in 1931 by Ulf von Euler and John H. Gaddum from equine brain and intestinal extracts, where it was noted for its hypotensive and smooth muscle-contracting properties. Initially termed "Preparation P" (later shortened to Substance P), its peptide nature remained elusive until 1971, when Chang, Leeman, and Niall determined its 11-amino-acid sequence using bovine hypothalamic extracts. The structure, Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, revealed a conserved C-terminal motif (Phe-X-Gly-Leu-Met-NH₂) characteristic of tachykinins.
SP is synthesized from the preprotachykinin-A gene (TAC1), which undergoes alternative splicing to produce neurokinin A and neuropeptide gamma alongside SP. As a neurotransmitter and neuromodulator, SP is abundant in the central and peripheral nervous systems, particularly in sensory neurons, where it facilitates pain signaling and neurogenic inflammation. Its receptor, neurokinin-1 (NK1R), is a G-protein-coupled receptor widely expressed in neurons, immune cells, and endothelial tissues.
Table 1: Key Milestones in Substance P Research
| Year | Discovery/Advancement | Significance |
|---|---|---|
| 1931 | Isolation by von Euler and Gaddum | First identification of SP in equine tissues |
| 1971 | Sequence determination by Chang et al. | Elucidation of SP’s undecapeptide structure |
| 1983 | Cloning of TAC1 gene | Revealed SP’s genetic basis and splice variants |
| 1990s | NK1 receptor characterization | Identified SP’s primary signaling mechanism |
Evolutionary Conservation Across Species
Substance P exhibits remarkable evolutionary conservation, with identical sequences observed in mammals, including humans, rats, and pigs. Minor variations occur in non-mammalian species:
- Avians and reptiles : A single conservative substitution (Lys → Arg) at position 3.
- Amphibians : Homologs like physalaemin (from Physalaemus frogs) share the C-terminal motif but differ in N-terminal residues.
This conservation underscores SP’s critical physiological roles. For example, in pigs, SP immunoreactivity is prevalent in enteric neurons regulating gut motility, a function conserved across vertebrates. Similarly, SP’s role in pain transmission is evident in both mammals and birds, suggesting an ancient origin for its nociceptive functions.
Table 2: Evolutionary Conservation of Substance P
| Species | Substance P Sequence | Divergence |
|---|---|---|
| Human | RPKPQQFFGLM-NH₂ | None |
| Rat | RPKPQQFFGLM-NH₂ | None |
| Chicken | RPRPQQFFGLM-NH₂ | Position 3: Lys → Arg |
| Alligator | RPKPQQFFGLM-NH₂ | None |
| Frog (Physalaemin) | EDPNQFYGLM-NH₂ | N-terminal divergence |
Role in the Tachykinin Neuropeptide Family
Substance P belongs to the tachykinin family, which includes neurokinin A (NKA) and neurokinin B (NKB). These peptides share the C-terminal motif Phe-X-Gly-Leu-Met-NH₂ , where X is an aromatic or aliphatic residue. Key distinctions include:
- Genes : SP and NKA derive from TAC1, while NKB originates from TAC3.
- Receptors : SP preferentially binds NK1R, whereas NKA and NKB target NK2R and NK3R, respectively.
Functional Overlap and Divergence :
- Pain and Inflammation : SP and NKA co-localize in sensory neurons, synergistically enhancing neurogenic inflammation. SP’s interaction with NK1R on endothelial cells induces vasodilation via nitric oxide, while NKA’s binding to NK2R contracts smooth muscle.
- Central Nervous System : SP modulates mood and stress responses through limbic system NK1Rs, whereas NKB regulates hormonal secretion via hypothalamic NK3Rs.
Table 3: Tachykinin Family Members and Receptors
| Peptide | Gene | Receptor | Primary Functions |
|---|---|---|---|
| Substance P | TAC1 | NK1R | Pain transmission, inflammation, mood regulation |
| Neurokinin A | TAC1 | NK2R | Smooth muscle contraction, bronchoconstriction |
| Neurokinin B | TAC3 | NK3R | Hormonal regulation, reproductive functions |
Structural studies reveal that SP and NKA bind overlapping regions of NK1R, particularly residues 178–190 in the receptor’s extracellular loop. This shared binding site explains their functional redundancy in inflammatory responses.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPCBHPQLCZCDV-QVBDNUAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H108N20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233656 | |
| Record name | Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84676-91-5 | |
| Record name | Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084676915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
The preparation of this peptide involves solid-phase peptide synthesis (SPPS) and subsequent purification steps, with modifications to accommodate the incorporation of D-amino acids and specific side-chain protections.
Solid-Phase Peptide Synthesis (SPPS)
- Resin Selection : Typically, a suitable resin such as Rink amide resin is used to yield the C-terminal amidated peptide, essential for the leunh(2)(11) modification.
- Amino Acid Coupling :
- Use of Fmoc-protected amino acids with side-chain protecting groups compatible with the synthesis strategy.
- Incorporation of D-arginine, D-proline, and D-tryptophan residues at designated positions to ensure the correct stereochemistry.
- Coupling Reagents : Commonly used reagents include HBTU, HATU, or DIC in the presence of bases like DIPEA to activate carboxyl groups for peptide bond formation.
- Deprotection : Fmoc groups are removed using piperidine in DMF, with careful monitoring to avoid side reactions.
- Chain Assembly : Sequential addition of amino acids from C-terminus to N-terminus, ensuring the correct order: Met (amidated) - Leu - D-Trp - Phe - D-Trp - Gln - Gln - Pro - Lys - D-Pro - D-Arg.
Incorporation of D-Amino Acids
Cleavage and Purification
- Cleavage : After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane, and ethanedithiol to remove side-chain protecting groups and prevent oxidation.
- Purification : The crude peptide is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
- Characterization : Purity and identity are confirmed by mass spectrometry (MS) and analytical HPLC.
Structural and Conformational Analysis Related to Preparation
- Studies using circular dichroism (CD), nuclear magnetic resonance (NMR), and molecular dynamics (MD) simulations reveal that the peptide adopts different conformations depending on solvent environment, which is critical for its biological activity and receptor binding.
- The preparation method must ensure the peptide retains the conformational integrity necessary for function, which is influenced by the stereochemistry introduced during synthesis.
Data Table: Summary of Preparation Parameters
| Step | Method/Condition | Notes |
|---|---|---|
| Resin | Rink amide resin | For C-terminal amidation |
| Amino Acid Protection | Fmoc for N-terminus; side-chain protecting groups as needed | Compatible with TFA cleavage |
| Coupling Reagents | HBTU, HATU, or DIC + DIPEA | Minimize racemization |
| Deprotection | 20% Piperidine in DMF | Remove Fmoc groups |
| D-Amino Acid Incorporation | Pre-activated D-amino acids | Avoid racemization, ensure stereochemical purity |
| Cleavage | TFA with scavengers (water, TIPS, EDT) | Remove peptide from resin and side-chain groups |
| Purification | Preparative RP-HPLC | Achieve >95% purity |
| Characterization | MS, Analytical HPLC, NMR | Confirm identity and conformation |
Research Findings on Preparation and Conformation
- The presence of D-arginine at position 1 and D-tryptophan at positions 7 and 9 significantly influences the peptide’s conformation and receptor binding affinity.
- Solvent-dependent conformational changes observed indicate that the peptide tends to form beta-turns in polar solvents like water and DMSO, whereas it adopts helical structures in hydrophobic environments, which correlates with receptor affinity and biological potency.
- These findings underscore the importance of maintaining stereochemical integrity during synthesis to preserve biological function.
Patented Methods and Applications
- Patent WO2010063124A1 describes peptide therapeutic conjugates including analogs of Substance P, highlighting methods for synthesizing peptides with modified amino acid sequences and conjugation to therapeutic agents.
- The patent emphasizes the use of solid-phase synthesis and chemical modifications to enhance stability and therapeutic efficacy, aligning with the preparation methods described here.
Chemical Reactions Analysis
Types of Reactions
Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pain Management
Mechanism of Action
Substance P primarily acts through the neurokinin-1 receptor (NK1R), facilitating the transmission of pain signals within the central nervous system (CNS). Its dual effects on pain perception have been documented, where it can exhibit both analgesic and hyperalgesic properties depending on the context and timing of its release .
Clinical Applications
- Analgesic Treatments : Studies indicate that SP can normalize pain response times in animal models, suggesting its potential use in developing analgesic therapies .
- Chronic Pain Conditions : SP has been implicated in various chronic pain syndromes, including fibromyalgia and arthritis. Research shows that antagonists of NK1R can alleviate symptoms associated with these conditions .
Immune Response Modulation
Role in Inflammation
Substance P is a key player in neurogenic inflammation, influencing the recruitment and activation of immune cells such as neutrophils and mast cells. It enhances the expression of various chemokines and adhesion molecules that facilitate leukocyte migration to sites of injury or infection .
Therapeutic Implications
- Immune Disorders : Given its role in modulating immune responses, SP is being investigated for its potential therapeutic applications in conditions characterized by chronic inflammation, such as asthma and inflammatory bowel disease .
- Wound Healing : SP has been shown to promote wound healing by enhancing cellular proliferation and collagen synthesis in tendon injuries .
Neurobiology and Behavioral Studies
Stress and Anxiety Regulation
Research indicates that SP is involved in stress responses and may influence mood disorders. Its administration has been linked to normalization of behavioral disturbances induced by stressors in animal models .
Potential Applications
- Psychiatric Disorders : The relationship between SP levels and psychiatric conditions such as depression and anxiety suggests that targeting SP signaling could yield new treatment avenues for these disorders .
- Post-Traumatic Stress Disorder (PTSD) : There is emerging evidence that NK1R antagonists may be beneficial for patients with PTSD, highlighting the relevance of SP in mental health interventions .
Comprehensive Data Table
| Application Area | Mechanism of Action | Clinical Relevance |
|---|---|---|
| Pain Management | Modulates pain signaling through NK1R | Analgesic therapies for chronic pain |
| Immune Response Modulation | Enhances leukocyte recruitment via chemokine expression | Treatment for inflammatory diseases |
| Neurobiology | Influences stress responses and mood regulation | Potential treatments for anxiety/depression |
| Wound Healing | Promotes cellular proliferation and collagen synthesis | Therapeutic target for tendon injuries |
Case Study 1: Chronic Pain Management
A clinical trial involving NK1R antagonists demonstrated significant reductions in pain scores among patients with fibromyalgia, suggesting that targeting SP pathways can effectively manage chronic pain syndromes .
Case Study 2: Immune Response in Asthma
In a controlled study, administration of SP was shown to exacerbate airway hyperreactivity in asthmatic models, indicating its role in mediating inflammatory responses related to respiratory diseases .
Case Study 3: PTSD Treatment
A pilot study exploring the effects of NK1R antagonists on PTSD symptoms reported improvements in anxiety levels and sleep disturbances among participants, supporting the therapeutic potential of modulating SP activity .
Mechanism of Action
Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-, exerts its effects by binding to the neurokinin-1 receptor (NK1R). This interaction triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. The primary molecular targets include ion channels and enzymes involved in pain and inflammation pathways .
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Functional Outcomes
Mechanistic Insights
Metabolic Stability: Compound A’s D-amino acid substitutions prevent enzymatic degradation, extending its half-life compared to native SP . The octanoyl and lauroyl acyl groups in analogues from [13] further enhance lipophilicity, improving membrane permeability and bioavailability .
Receptor Specificity: Native SP activates NK1 receptors, whereas Compound A broadly antagonizes multiple GPCRs (e.g., bombesin, bradykinin receptors) by blocking Gq and G12 signaling .
Therapeutic Potential: Compound A suppresses cancer cell proliferation by 60–80% at 10 µM via ERK1/2 inhibition, outperforming native SP’s proliferative effects . Lauroyl-modified analogues may exhibit prolonged activity due to slower clearance, but in vivo efficacy remains unverified .
Biological Activity
Substance P (SP) is an undecapeptide that plays a crucial role in various biological processes, particularly in pain transmission, inflammation, and immune response. The specific analog "Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-" represents a modified form of SP that exhibits unique biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on immune cells, and implications in various pathologies.
Substance P exerts its biological effects primarily through the activation of neurokinin receptors (NKRs), particularly the neurokinin-1 receptor (NK1R). The interaction between SP and NK1R triggers a series of intracellular signaling pathways:
- G-Protein Coupled Receptor Activation : SP binding leads to the activation of G proteins, which subsequently stimulate phospholipase C (PLC) and increase intracellular calcium levels () and cyclic adenosine monophosphate (cAMP) levels in a cell-type dependent manner .
- Cytokine Release : SP promotes the release of pro-inflammatory cytokines such as IL-1β and IL-8 from various immune cells, enhancing the inflammatory response .
- Cell Migration : SP influences the migration of immune cells by upregulating chemokines and adhesion molecules, facilitating their recruitment to sites of inflammation .
Biological Activity
The biological activity of Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- can be summarized as follows:
Immune Response Modulation
A study demonstrated that SP significantly enhances T cell proliferation in vitro by upregulating IL-2 expression. This suggests that SP not only acts as a mediator of pain but also plays a pivotal role in modulating adaptive immune responses .
Inflammatory Pathologies
Research has shown that SP is involved in various inflammatory diseases such as asthma and inflammatory bowel disease. In animal models, antagonism of NK1R has been linked to reduced inflammation and symptom severity in these conditions. This highlights the potential therapeutic targets within the SP-NK1R signaling pathway for managing chronic inflammatory diseases .
Wound Healing Mechanisms
In ocular studies, SP was found to promote corneal epithelial wound healing through its interaction with NK1R. The presence of SP enhances cellular migration and proliferation necessary for effective tissue repair following injury .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
